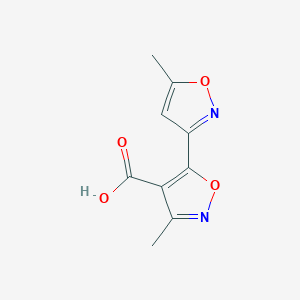

3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid

CAS No.: 849066-63-3

Cat. No.: VC3778901

Molecular Formula: C9H8N2O4

Molecular Weight: 208.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 849066-63-3 |

|---|---|

| Molecular Formula | C9H8N2O4 |

| Molecular Weight | 208.17 g/mol |

| IUPAC Name | 3-methyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H8N2O4/c1-4-3-6(11-14-4)8-7(9(12)13)5(2)10-15-8/h3H,1-2H3,(H,12,13) |

| Standard InChI Key | ASBPDKJMOPNMLF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)O |

| Canonical SMILES | CC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)O |

Introduction

Chemical Structure and Identity

Structural Characteristics

3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid belongs to the isoxazole class of heterocyclic compounds. This molecule contains two isoxazole rings, which are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. The structure features:

-

Two connected isoxazole rings forming a bi-isoxazole system

-

A methyl group at position 3 of one isoxazole ring

-

A methyl group at position 5 of the second isoxazole ring

-

A carboxylic acid group at position 4 of the first isoxazole ring

The compound represents an important scaffold in heterocyclic chemistry due to the presence of multiple functional groups that can interact with biological targets through hydrogen bonding, dipole interactions, and other non-covalent forces.

Relationship to Methyl Ester Derivative

The compound is closely related to its methyl ester form, methyl 3-methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate (CAS 175277-12-0), which appears more prominently in chemical databases and literature . The key difference between these compounds is the functional group at position 4 of the first isoxazole ring:

-

The title compound has a carboxylic acid group (-COOH)

-

The derivative has a methyl ester group (-COOCH₃)

This distinction has significant implications for the compound's physical properties, including solubility, melting point, and biological activity profiles. The carboxylic acid form would generally exhibit greater water solubility and hydrogen bonding capacity compared to its methyl ester counterpart.

Physical and Chemical Properties

Molecular Characteristics

Based on the structure of the compound and information about its methyl ester derivative, the following molecular characteristics can be established:

The compound's anticipated physical state at room temperature would be a crystalline solid, as is typical for carboxylic acids with similar molecular weights and aromatic or heterocyclic structures.

Structural Features

The bi-isoxazole system in this compound creates a distinctive structural scaffold with several notable features:

-

The two isoxazole rings provide a rigid framework with specific spatial orientation

-

The carboxylic acid group introduces a point of high polarity and hydrogen bonding capacity

-

The methyl substituents increase lipophilicity in specific regions of the molecule

-

The nitrogen and oxygen atoms in the isoxazole rings serve as potential hydrogen bond acceptors

These structural elements collectively contribute to the compound's potential to interact with various biological targets through a combination of hydrogen bonding, hydrophobic interactions, and dipole-dipole forces.

Synthesis and Chemical Reactions

Related Compound Synthesis

The search results provide some insights into the chemistry of related isoxazole-containing compounds. For instance, one synthetic approach mentions the use of 5-methylisoxazole-3-carboxylic acid as a starting material in the synthesis of more complex heterocyclic systems . The procedure includes:

-

Activation of the carboxylic acid using isobutyl chloroformate and N-methylmorpholine

-

Formation of a mixed anhydride intermediate

-

Subsequent reaction with additional reagents to form the desired heterocyclic structure

This approach illustrates the synthetic utility of isoxazole carboxylic acids as building blocks for more complex molecules, suggesting similar applications for 3-methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid.

Applications and Biological Activity

Agrochemical Applications

Beyond pharmaceutical applications, compounds with isoxazole structures have been explored in agrochemical research. The methyl ester derivative of the title compound is mentioned in context with potential agrochemical applications . The unique structural features of these compounds can confer properties such as:

-

Enhanced stability under various environmental conditions

-

Selective activity against target organisms

-

Tunable physical properties through structural modifications

These characteristics make the compound and its derivatives potentially valuable for development in crop protection and agricultural science applications.

Spectroscopic Characterization

Structural Elucidation

The structural characterization of 3-methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid would typically involve multiple spectroscopic techniques. Based on information available for similar compounds, the following spectral features would be expected:

-

NMR Spectroscopy: The ¹H NMR spectrum would likely show signals for:

-

Two methyl groups (appearing as singlets around 2.3-2.6 ppm)

-

One isoxazole ring proton (appearing as a singlet around 6.0-6.7 ppm)

-

One carboxylic acid proton (broad singlet, variable position depending on concentration)

-

-

IR Spectroscopy: Characteristic absorption bands would include:

-

Carboxylic acid O-H stretching (broad band around 3000-2500 cm⁻¹)

-

C=O stretching (strong band around 1700-1680 cm⁻¹)

-

C=N and C=C stretching from the isoxazole rings (multiple bands in the 1600-1400 cm⁻¹ region)

-

-

Mass Spectrometry: The expected molecular ion peak would appear at m/z 208, with fragmentation patterns reflecting the loss of CO₂ and cleavage at various points in the isoxazole rings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume